Home > Products > Screening Compounds P40525 > N-(3,4-dimethylphenyl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide
N-(3,4-dimethylphenyl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide -

N-(3,4-dimethylphenyl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide

Catalog Number: EVT-4038928
CAS Number:
Molecular Formula: C21H27N3O2
Molecular Weight: 353.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

Compound Description: (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, also known as CHMFL-EGFR-202, is a novel irreversible epidermal growth factor receptor (EGFR) inhibitor. It potently inhibits EGFR primary mutants (L858R, del19) and drug-resistant mutant L858R/T790M. CHMFL-EGFR-202 displays good selectivity among kinases, inhibiting only a small number of the 468 kinases/mutants tested in the KINOMEscan assay. Notably, it does not exhibit significant activity against INSR and IGF1R kinases. X-ray crystallography revealed that this class of inhibitors forms a covalent bond with Cys797 in a distinct "DFG-in-C-helix-out" inactive EGFR conformation. Preclinical studies have shown that CHMFL-EGFR-202 exhibits strong antiproliferative effects against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines and exhibits dose-dependent tumor growth suppression efficacy in H1975 and PC9 cell-inoculated xenograft mouse models without significant toxicity.

N-(2,3-difluorophenyl)-2-[4-({7-methoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide

Compound Description: N-(2,3-difluorophenyl)-2-[4-({7-methoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide is a compound patented for its potential use in the treatment of proliferative diseases, particularly cancer. This compound represents a class of molecules designed to target specific cellular processes involved in uncontrolled cell growth.

4-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)-3-phenylpyridin-2(1H)-one (Compound 11)

Compound Description: 4-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)-3-phenylpyridin-2(1H)-one, identified as Compound 11 in the research, shows promising anti-breast cancer activity in both ER+ and ER- cancer cell lines. This compound exhibits a favorable safety profile against non-cancerous HEK-293 cells. Mechanistically, Compound 11 induces significant cell cycle arrest at the G1 phase and reduces the number of cells in the S-phase in a dose-dependent manner. Further investigations suggest that Compound 11 specifically targets breast cancer cell membranes, as evidenced by lactate dehydrogenase (LDH) assay results.

3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyridin-2(1H)-one (Compound 35)

Compound Description: 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyridin-2(1H)-one, designated as Compound 35 in the study, demonstrates potent anti-breast cancer activity against both ER+ and ER- cancer cell lines. Similar to Compound 11, it shows a good safety profile in non-cancerous HEK-293 cells. Compound 35 induces G1 phase cell cycle arrest and reduces S-phase cell populations in a dose-dependent manner. Unlike Compound 11, Compound 35 triggers ROS-independent mitochondrial-mediated apoptosis in the MDA-MB-231 breast cancer cell line. This apoptotic activity is further supported by observed DNA fragmentation and the upregulation of pro-apoptotic genes such as BAD, BAK, and BimL. Notably, Compound 35's safety margin is approximately five times greater than its effective IC50 values in MDA-MB-231 cells, highlighting its potential as a non-toxic breast cancer therapeutic.

2-(2,3-dimethylphenyl)(3-(4-ethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-ylmethylamino)benzoic acid (PTQ03)

Compound Description: 2-(2,3-dimethylphenyl)(3-(4-ethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-ylmethylamino)benzoic acid, designated as PTQ03, displayed moderate anti-inflammatory activity in a study focused on synthesizing and evaluating novel thioxoquinazolinone derivatives.

sodium 2-(2-((2,6-dichlrophenyl)(3-(4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)amino)phenylacetate (PTQ04)

Compound Description: Sodium 2-(2-((2,6-dichlrophenyl)(3-(4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)amino)phenylacetate, named PTQ04 in the study, showed moderate anti-inflammatory activity when tested alongside other synthesized thioxoquinazolinone derivatives.

Properties

Product Name

N-(3,4-dimethylphenyl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C21H27N3O2/c1-16-8-9-18(12-17(16)2)23-21(25)14-24-11-5-7-20(13-24)26-15-19-6-3-4-10-22-19/h3-4,6,8-10,12,20H,5,7,11,13-15H2,1-2H3,(H,23,25)

InChI Key

VHEUTXQQRXWKHS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCCC(C2)OCC3=CC=CC=N3)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCCC(C2)OCC3=CC=CC=N3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.